Cas no 56682-04-3 (2-Methyl-3-nitrobenzene-1-sulfonyl Chloride)

2-Methyl-3-nitrobenzene-1-sulfonyl Chloride Chemical and Physical Properties
Names and Identifiers
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- 2-METHYL-3-NITROBENZENESULFONYL CHLORIDE
- 2-methyl-3-nitro-benzenesulfonyl chloride
- 2-Nitrotoluol-6-sulfonylchlorid
- 2-methyl-3-nitrobenzene-1-sulfonyl chloride
- AKOS002433936
- 2-methyl-3-nitrobenzene-1-sulfonylchloride
- DB-303507
- MFCD08443419
- BS-13923
- DTXSID90588145
- Z285673106
- EN300-31020
- SCHEMBL10742167
- 56682-04-3
- G21280
- 2-Methyl-3-nitrobenzene-1-sulfonyl Chloride
-
- MDL: MFCD08443419
- Inchi: InChI=1S/C7H6ClNO4S/c1-5-6(9(10)11)3-2-4-7(5)14(8,12)13/h2-4H,1H3
- InChI Key: SQIRQSKPXILWAM-UHFFFAOYSA-N
- SMILES: CC1=C(C=CC=C1S(=O)(=O)Cl)[N+](=O)[O-]
Computed Properties
- Exact Mass: 234.97100
- Monoisotopic Mass: 234.9706065g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 318
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 88.3Ų
- XLogP3: 2.1
Experimental Properties
- PSA: 88.34000
- LogP: 3.43470
2-Methyl-3-nitrobenzene-1-sulfonyl Chloride Security Information
2-Methyl-3-nitrobenzene-1-sulfonyl Chloride Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Methyl-3-nitrobenzene-1-sulfonyl Chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-31020-0.05g |
2-methyl-3-nitrobenzene-1-sulfonyl chloride |
56682-04-3 | 95% | 0.05g |
$53.0 | 2023-09-05 | |
Enamine | EN300-31020-10.0g |
2-methyl-3-nitrobenzene-1-sulfonyl chloride |
56682-04-3 | 95% | 10.0g |
$1346.0 | 2023-04-20 | |
Enamine | EN300-31020-0.1g |
2-methyl-3-nitrobenzene-1-sulfonyl chloride |
56682-04-3 | 95% | 0.1g |
$83.0 | 2023-09-05 | |
Enamine | EN300-31020-0.25g |
2-methyl-3-nitrobenzene-1-sulfonyl chloride |
56682-04-3 | 95% | 0.25g |
$116.0 | 2023-09-05 | |
abcr | AB523725-5g |
2-Methyl-3-nitrobenzenesulfonyl chloride; . |
56682-04-3 | 5g |
€1367.50 | 2025-02-20 | ||
Enamine | EN300-31020-5.0g |
2-methyl-3-nitrobenzene-1-sulfonyl chloride |
56682-04-3 | 95% | 5.0g |
$908.0 | 2023-04-20 | |
TRC | B499683-25mg |
2-Methyl-3-nitrobenzene-1-sulfonyl Chloride |
56682-04-3 | 25mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-31020-10g |
2-methyl-3-nitrobenzene-1-sulfonyl chloride |
56682-04-3 | 95% | 10g |
$1346.0 | 2023-09-05 | |
abcr | AB523725-10g |
2-Methyl-3-nitrobenzenesulfonyl chloride; . |
56682-04-3 | 10g |
€1994.50 | 2025-02-20 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS8111-5g |
2-methyl-3-nitrobenzene-1-sulfonyl chloride |
56682-04-3 | 95% | 5g |
¥2997.0 | 2024-04-18 |
2-Methyl-3-nitrobenzene-1-sulfonyl Chloride Related Literature
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
Additional information on 2-Methyl-3-nitrobenzene-1-sulfonyl Chloride
Introduction to 2-Methyl-3-nitrobenzene-1-sulfonyl Chloride (CAS No. 56682-04-3)
2-Methyl-3-nitrobenzene-1-sulfonyl Chloride, identified by the Chemical Abstracts Service Number (CAS No.) 56682-04-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound serves as a versatile intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, comprising a methyl group, a nitro group, and a sulfonyl chloride moiety, make it a valuable building block for further functionalization and derivatization.
The sulfonyl chloride functional group in 2-Methyl-3-nitrobenzene-1-sulfonyl Chloride is particularly noteworthy due to its reactivity in forming sulfonamides, sulfonates, and other derivatives. These derivatives are widely employed in medicinal chemistry for their biological activity and stability. The presence of the nitro group further enhances the compound's utility, as nitroaromatics are known to exhibit a broad spectrum of biological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The methyl group, while seemingly modest in its individual impact, contributes to the overall electronic distribution and steric environment of the molecule, influencing its reactivity and interaction with biological targets.
In recent years, there has been a surge in research focused on developing novel sulfonamide-based drugs due to their efficacy and safety profiles. 2-Methyl-3-nitrobenzene-1-sulfonyl Chloride has emerged as a key intermediate in this context. For instance, researchers have leveraged this compound to synthesize sulfonamides with enhanced binding affinity to enzymes and receptors involved in metabolic disorders. The nitro group's ability to participate in hydrogen bonding and its influence on the molecule's dipole moment make it an attractive feature for designing molecules with improved pharmacokinetic properties.
One of the most compelling applications of 2-Methyl-3-nitrobenzene-1-sulfonyl Chloride is in the development of anti-inflammatory agents. Sulfonamides derived from this intermediate have shown promise in modulating inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The nitro group's redox-active nature further adds to its potential as an anti-inflammatory agent, as it can undergo reduction to form nitrosyl compounds that exhibit distinct biological activities. This dual functionality makes 2-Methyl-3-nitrobenzene-1-sulfonyl Chloride a particularly interesting candidate for further exploration.
Moreover, the pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug design. 2-Methyl-3-nitrobenzene-1-sulfonyl Chloride can be readily incorporated into heterocyclic frameworks through various synthetic strategies, leading to complex molecules with tailored biological activities. For example, by reacting this compound with amines or amides, researchers can generate sulfonamides that exhibit potent activity against bacterial infections. The sulfonyl chloride moiety facilitates these reactions by undergoing nucleophilic substitution with primary or secondary amines, forming stable sulfonamide bonds—a cornerstone of modern medicinal chemistry.
The synthetic utility of 2-Methyl-3-nitrobenzene-1-sulfonyl Chloride extends beyond pharmaceutical applications. It has found use in materials science and agrochemical research as well. For instance, sulfonamides derived from this intermediate have been explored as corrosion inhibitors due to their ability to form protective layers on metal surfaces. Additionally, some derivatives have shown herbicidal properties by interfering with plant growth regulators. These applications highlight the compound's broad utility across multiple scientific disciplines.
Recent advancements in computational chemistry have further enhanced the understanding of how 2-Methyl-3-nitrobenzene-1-sulfonyl Chloride behaves in different chemical environments. Molecular modeling studies have revealed insights into its interactions with biological targets at an atomic level, providing valuable guidance for drug design. These studies have demonstrated that subtle modifications around the nitro and sulfonyl chloride groups can significantly alter the compound's potency and selectivity. Such findings underscore the importance of precision in synthetic chemistry when working with intermediates like 2-Methyl-3-nitrobenzene-1-sulfonyl Chloride.
The environmental impact of chemical compounds is another critical consideration in modern research. While 2-Methyl-3-nitrobenzene-1-sulfonyl Chloride itself is not classified as environmentally hazardous under typical conditions, its derivatives must be evaluated for biodegradability and toxicity before widespread use. Researchers are increasingly employing green chemistry principles to develop synthetic routes that minimize waste and reduce environmental impact. For example, catalytic methods that improve atom economy are being explored to enhance the sustainability of processes involving this intermediate.
In conclusion,2-Methyl-3-nitrobenzene-1-sulfonyl Chloride (CAS No. 56682-04-3) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and agrochemicals. Its unique structural features—combining a methyl group,a nitro group,and a sulfonyl chloride moiety—make it an invaluable intermediate for synthesizing biologically active molecules. As research continues to uncover new applications and refine synthetic methodologies,this compound will undoubtedly remain at the forefront of scientific innovation.
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